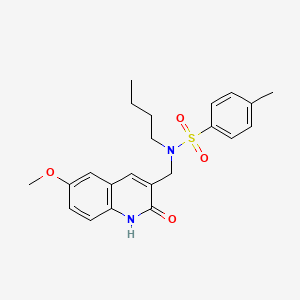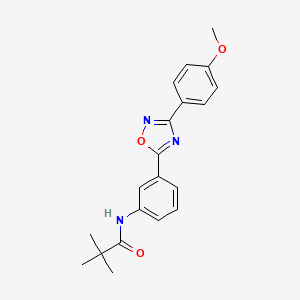
2-(N-methyl4-methylbenzenesulfonamido)-N-(3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-methyl4-methylbenzenesulfonamido)-N-(3-nitrophenyl)acetamide, also known as Methylthiazole sulfonamide (MTS), is a chemical compound that has been widely used in scientific research due to its unique properties. MTS is a sulfonamide derivative that contains both a thiazole ring and a nitrophenyl group. It has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Wirkmechanismus
MTS is a potent inhibitor of carbonic anhydrase enzymes. It binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition leads to a decrease in the pH of the intracellular environment, which can have various physiological effects.
Biochemical and Physiological Effects
MTS has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells by inducing apoptosis. Additionally, MTS has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. MTS has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
MTS has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase enzymes, making it a useful tool for investigating the role of these enzymes in various physiological processes. Additionally, MTS is easy to synthesize, and its purity can be easily determined using standard analytical techniques.
However, there are some limitations to the use of MTS in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, MTS has a relatively short half-life in vivo, which can limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on MTS. One potential direction is the development of novel sulfonamide-based drugs for the treatment of various diseases. Additionally, further research is needed to investigate the potential role of MTS in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, the use of MTS in combination with other drugs may have synergistic effects, which could lead to the development of more effective therapies.
Synthesemethoden
MTS can be synthesized using a simple and efficient method. The synthesis involves the reaction of N-methyl-4-methylbenzenesulfonamide with 3-nitrobenzoyl chloride in the presence of a base catalyst such as triethylamine. The reaction yields MTS as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
MTS has been extensively used in scientific research due to its unique properties. It has been used as a probe to investigate the role of sulfonamides in enzyme inhibition. MTS has also been used to study the binding affinity of sulfonamides to carbonic anhydrase enzymes. Additionally, MTS has been used in the development of novel sulfonamide-based drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-13-6-8-16(9-7-13)25(23,24)20(2)12-17(22)19-18-11-14-4-3-5-15(21)10-14/h3-11,21H,12H2,1-2H3,(H,19,22)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMGPOJUCINICN-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NN=CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N/N=C\C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7709954.png)











